6-Formyluracil monohydrate

Spectroscopy Pyrimidine chemistry Electronic structure

Choose 6-Formyluracil monohydrate (CAS 1052405-08-9) as the validated oxidized intermediate for tipiracil hydrochloride synthesis, replacing toxic SeO2 methods with CuO-mediated oxidation. The monohydrate ensures reproducible stoichiometry in the reduction-chlorination sequence to 6-(chloromethyl)uracil (>99% purity). This C6-formyl isomer is a cleaner UPRT inhibitor—unlike mutagenic 5-formyluracil, it shows no DNA glycosylase recognition. Ideal for parasitology research and activity-neutral nucleoside SAR. 98% purity; store at 2–8°C. Order today.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 1052405-08-9
Cat. No. B3078532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formyluracil monohydrate
CAS1052405-08-9
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C=O.O
InChIInChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2
InChIKeyFFSRLRNGSZKHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formyluracil Monohydrate (CAS 1052405-08-9): Essential Procurement Data for a Versatile Pyrimidine Aldehyde Building Block


6-Formyluracil monohydrate (CAS 1052405-08-9; synonyms: uracil-6-carboxaldehyde monohydrate, 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde monohydrate) is a heterocyclic pyrimidine derivative featuring a reactive C6-formyl group on the uracil scaffold. The compound exists as a crystalline solid with a molecular weight of 158.11 g/mol (anhydrous: 140.10 g/mol), available commercially at 98% purity . It exhibits slight water solubility (calculated ~1.1 g/L at 25°C), a melting point of 340°C with decomposition, and is typically stored at 2–8°C in cool, dry conditions away from oxidizing agents . The monohydrate form provides defined stoichiometry beneficial for precise reaction planning. This compound serves as a key synthetic intermediate in pharmaceutical manufacturing and serves as a versatile aldehyde handle for constructing more complex uracil-containing molecules, including nucleoside analogs and fluorescent conjugates [1].

Why 6-Formyluracil Monohydrate (1052405-08-9) Cannot Be Casually Substituted by Other Formyluracil Isomers or Uracil Analogs


The position of the formyl substituent on the uracil ring critically dictates the compound's electronic conjugation, chemical reactivity, and biological recognition profile—making generic interchange with 5-formyluracil, 6-methyluracil, or unsubstituted uracil scientifically invalid. Spectroscopic analysis reveals that 6-formyluracil exhibits no bathochromic shift in UV absorption, indicating the C6-formyl group is not in full conjugation with the pyrimidine ring system, whereas 5-formyluracil displays a pronounced red shift characteristic of extended conjugation [1]. This fundamental electronic difference translates to distinct chemical reactivity: the C6-aldehyde participates readily in Schiff base formation and regioselective condensation reactions for constructing functionalized uracil-BODIPY dyes, whereas C5-formyl derivatives follow different reaction pathways [2]. Furthermore, enzyme recognition diverges sharply—5-formyluracil is actively excised by SMUG1 and FDG DNA glycosylases as a mutagenic oxidative lesion, while 6-formyluracil nucleosides demonstrate no significant antitumor or antiviral activity in cellular evaluations [3]. Substituting the monohydrate form with anhydrous material introduces stoichiometric uncertainty in water-sensitive reactions. These documented differences confirm that selection of 6-formyluracil monohydrate over isomers or analogs must be justified by specific synthetic or analytical requirements, not mere structural similarity.

6-Formyluracil Monohydrate (1052405-08-9): Quantitative Evidence Guide for Differentiated Procurement Decisions


UV Spectroscopic Differentiation: 6-Formyluracil vs. 5-Formyluracil Conjugation Profile

6-Formyluracil monohydrate exhibits a distinct UV absorption profile relative to the 5-formyl isomer due to differential conjugation between the formyl group and the pyrimidine ring. In direct spectroscopic comparison, 6-formyluracil displayed no bathochromic shift in absorption wavelength, whereas 5-formyluracil and 6-methyl-5-formyluracil both exhibited measurable red shifts characteristic of extended π-conjugation [1]. This indicates the C6-formyl group is not in full electronic communication with the uracil π-system, a property that affects both spectroscopic detection and reactivity. The ratio of Δν/J in NMR spectra further differentiates 6-uracilyl from 5-uracilyl derivatives upon amide conversion [1].

Spectroscopy Pyrimidine chemistry Electronic structure Analytical characterization

Synthetic Utility: Regioselective N1-Functionalization of 6-Formyluracil for BODIPY Conjugates

6-Formyluracil monohydrate serves as a regioselective aldehyde handle for constructing N1-substituted uracil-BODIPY derivatives—a transformation not readily achievable with 5-formyluracil due to the different electronic and steric environment at C5. A three-step synthetic sequence using 6-formyluracil as the starting material produced meso-(1′-substituted-6′-uracil)-BODIPY derivatives in yields ranging from 30 to 45% [1]. The protocol enables large-quantity preparation of various N1-substituted 6-formyluracil derivatives using low-cost precursors, followed by condensation to yield regioselectively functionalized BODIPY dyes directly connected to the nucleobase [1].

Synthetic methodology Fluorescent probes Nucleobase conjugation BODIPY chemistry

Pharmaceutical Intermediate Validation: 6-Formyluracil as Key Precursor in Tipiracil Synthesis Pathway

6-Formyluracil is explicitly utilized as the critical oxidized intermediate in the patented synthesis of 6-(chloromethyl)uracil, which subsequently serves as the direct precursor to tipiracil hydrochloride—a marketed thymidine phosphorylase inhibitor used in combination with trifluridine for metastatic colorectal cancer [1]. The patent specifies that 6-(methyl)uracil undergoes oxidation with copper oxide to yield 6-(formyl)uracil, which is then reduced to 6-(hydroxymethyl)uracil and chlorinated to produce 6-(chloromethyl)uracil with purity exceeding 99.0% [1]. The optimized process replaces selenium dioxide with low-toxicity copper oxide for the oxidation step, improving environmental profile while maintaining high yield and purity of the final drug substance [1].

Pharmaceutical synthesis Process chemistry Tipiracil Oxidation methodology

Enzymatic Recognition Divergence: 6-Formyluracil vs. 5-Formyluracil as DNA Glycosylase Substrates

5-Formyluracil is recognized and excised by multiple DNA glycosylases as a mutagenic oxidative lesion, whereas 6-formyluracil nucleosides demonstrate no significant biological activity in antitumor or antiviral assays [1][2]. Specifically, single-strand selective monofunctional uracil DNA glycosylase (SMUG1) excises uracil (U) and 5-formyluracil (fU) in both ssDNA and dsDNA, with greater activity toward U/G mismatches compared to U/A matches [2]. Mammalian 5-formyluracil-DNA glycosylase (FDG) has been partially purified and characterized specifically for 5-formyluracil repair, and hSMUG1 serves as a primary repair enzyme for oxidized pyrimidines including 5-formyluracil, 5-hydroxymethyluracil, and 5-hydroxyuracil [3]. In contrast, ROESY and NOESY NMR studies of 6-formyluracil ribofuranosyl, 2′-deoxyribofuranosyl, and arabinofuranosyl derivatives (compounds 1a–c) revealed no significant antitumor or antiviral activity [1].

DNA repair Enzymology Oxidative lesions Glycosylase specificity

Enzyme Inhibitor Profile: 6-Formyluracil as Uracil Phosphoribosyltransferase Ligand

6-Formyluracil has been characterized as an inhibitor of uracil phosphoribosyltransferase (UPRT) from Giardia intestinalis, a protozoan parasite [1]. The BRENDA enzyme database catalogs 6-formyluracil as a ligand with documented inhibitory activity against this enzyme, which catalyzes the conversion of uracil and 5-phosphoribosyl-1-pyrophosphate (PRPP) to UMP and pyrophosphate—a critical step in pyrimidine salvage [1]. The original study by Dai et al. (1995) reported kinetic parameters for this interaction, establishing 6-formyluracil as a tool compound for probing pyrimidine metabolism in parasitic systems [2]. In contrast, 5-formyluracil's enzyme interactions are predominantly with DNA repair glycosylases rather than nucleotide salvage enzymes, representing a distinct biochemical targeting profile [3].

Enzyme inhibition Parasitology Giardia intestinalis UPRT

Mutagenicity Profile Contrast: 5-Formyluracil as Established Mutagen vs. 6-Formyluracil Low Activity

5-Formyluracil is a well-documented mutagenic lesion formed in DNA via oxidation of the thymine methyl group. Mechanistic studies show that the electron-withdrawing formyl group at C5 lowers the pKa of the N3 imino proton, increasing ionization under physiological conditions and promoting mispairing with guanine during DNA replication [1]. The pKa of 5-formyl-2′-deoxyuridine is close to that of 5-bromo-2′-deoxyuridine, a known mutagenic nucleoside analog [1]. In cellular studies, 5-formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism [2]. By contrast, comprehensive antitumor and antiviral evaluations of 6-formyluracil nucleoside derivatives (compounds 1a–c, including ribofuranosyl, 2′-deoxyribofuranosyl, and arabinofuranosyl forms) revealed no significant levels of activity [3].

Genotoxicity DNA damage Oxidative stress Nucleoside analogs

6-Formyluracil Monohydrate (1052405-08-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Process Development for Thymidine Phosphorylase Inhibitor Synthesis (Tipiracil Pathway)

For pharmaceutical process chemistry teams developing thymidine phosphorylase inhibitors, 6-formyluracil monohydrate serves as the validated oxidized intermediate en route to 6-(chloromethyl)uracil and ultimately tipiracil hydrochloride. The patented CuO-mediated oxidation of 6-methyluracil to 6-formyluracil provides a lower-toxicity alternative to selenium dioxide-based methods, with the final 6-(chloromethyl)uracil intermediate achieving >99.0% purity [1]. The monohydrate form ensures reproducible stoichiometry during this oxidation-reduction-chlorination sequence. This application is directly supported by the evidence that 6-formyluracil is the documented intermediate in the commercial tipiracil synthetic route.

Synthesis of Fluorescent Nucleobase Conjugates (meso-Uracil-BODIPY Dyes)

Researchers preparing fluorescent uracil-containing probes for bioimaging or nucleic acid detection should select 6-formyluracil monohydrate as the aldehyde-functionalized nucleobase scaffold. A validated three-step protocol enables N1-substitution followed by BODIPY condensation to yield regioselectively functionalized meso-uracil-BODIPY dyes in 30–45% isolated yield [2]. The absence of a UV bathochromic shift in 6-formyluracil (unlike 5-formyluracil) facilitates spectroscopic monitoring of reaction progress without interference from extended conjugation effects [3]. The monohydrate form's defined water content supports accurate reagent calculation for moisture-sensitive condensation steps.

Enzymology Studies of Pyrimidine Salvage in Parasitic Protozoa (Giardia UPRT)

For parasitology research groups investigating pyrimidine metabolism in Giardia intestinalis or related protozoa, 6-formyluracil is a documented inhibitor of uracil phosphoribosyltransferase (UPRT) [4]. The compound's lack of significant mutagenicity or DNA glycosylase recognition (in contrast to 5-formyluracil) ensures that observed effects can be attributed specifically to UPRT inhibition rather than confounding DNA damage responses or repair pathway activation [5][6]. This specificity makes 6-formyluracil a cleaner tool compound for dissecting pyrimidine salvage pathway contributions to parasite viability.

Low-Activity Control Scaffold for Nucleoside Analog Structure-Activity Studies

Investigators developing nucleoside-based therapeutics require control compounds with minimal intrinsic biological activity to establish baseline SAR. 6-Formyluracil nucleoside derivatives (ribofuranosyl, 2′-deoxyribofuranosyl, and arabinofuranosyl forms) have been conclusively shown to lack significant antitumor and antiviral activity in cellular evaluations [5]. This contrasts sharply with 5-formyluracil, which exhibits established mutagenicity (pKa comparable to 5-bromo-2′-deoxyuridine) and confers toxicity to mammalian cells [7]. The 6-formyluracil scaffold therefore provides an activity-neutral platform for introducing additional modifications, enabling cleaner attribution of any observed biological effects to the specific modifications rather than the core structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Formyluracil monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.